Desethylene Ciprofloxacin hydrochloride
Descripción
Desethyleneciprofloxacin monohydrochloride (CAS RN: Not explicitly provided), also known as Ciprofloxacin Impurity C, is a structural analog and degradation product of ciprofloxacin, a widely used fluoroquinolone antibiotic. Its IUPAC name is 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride. This compound arises from the hydrolysis or metabolic de-ethylation of ciprofloxacin’s piperazinyl group, resulting in a simplified ethylenediamine side chain at position 7 of the quinoline core . As an impurity, it is critical in pharmaceutical quality control to ensure the safety and efficacy of ciprofloxacin formulations.
Propiedades
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200925 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528851-31-2 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 528851-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
Desethylene Ciprofloxacin Hydrochloride, also known as Ciprofloxacin Impurity C HCl or Desethyleneciprofloxacin monohydrochloride, is a major metabolite of Ciprofloxacin. The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
This compound inhibits the action of DNA gyrase and topoisomerase IV. It binds to these enzymes with high affinity, preventing them from relaxing supercoiled DNA and promoting the breakage of double-stranded DNA. This disruption of DNA processes inhibits bacterial growth and leads to bacterial cell death.
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria. This disruption prevents the bacteria from replicating and functioning properly, leading to their death.
Pharmacokinetics
This compound is a metabolite of Ciprofloxacin, and its pharmacokinetics are likely similar to that of the parent drug. Ciprofloxacin is well-absorbed orally, and its distribution in the body is extensive. It is partially metabolized in the liver, forming several metabolites. The elimination of Ciprofloxacin is primarily through renal excretion.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and the death of bacterial cells. By disrupting the function of key enzymes involved in DNA processes, it prevents bacteria from replicating and functioning properly.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the compound in wastewater has been shown to affect microbial communities. Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It’s also important to note that the compound can persist in conventional activated sludge processes, indicating its stability in such environments.
Análisis Bioquímico
Biochemical Properties
Desethylene Ciprofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a major metabolite of Ciprofloxacin, which is known to inhibit bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a metabolite of Ciprofloxacin, it shares the antibacterial activity of its parent compound, influencing cell function by inhibiting bacterial DNA synthesis and replication.
Molecular Mechanism
The molecular mechanism of action of this compound is similar to that of Ciprofloxacin. It exerts its effects at the molecular level by inhibiting topoisomerases II and IV, essential enzymes for bacterial DNA synthesis and replication.
Temporal Effects in Laboratory Settings
It is known that the metabolic ratio of Desethylene Ciprofloxacin is positively associated with height and creatinine clearance, and negatively associated with age.
Dosage Effects in Animal Models
It is known that Ciprofloxacin, the parent compound, has dose-dependent effects in animal models.
Metabolic Pathways
This compound is involved in the metabolic pathways of Ciprofloxacin. It is a major metabolite of Ciprofloxacin, suggesting that it is produced through the metabolic processes that Ciprofloxacin undergoes in the body.
Actividad Biológica
Desethyleneciprofloxacin monohydrochloride, a derivative of ciprofloxacin, is a fluoroquinolone antibiotic that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : CHFNO·ClH
- Molecular Weight : 341.77 g/mol
- Structure : Desethyleneciprofloxacin is characterized by the absence of the ethylene group present in ciprofloxacin, which influences its pharmacokinetic and pharmacodynamic properties .
Desethyleneciprofloxacin functions similarly to ciprofloxacin by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the fragmentation of bacterial DNA, ultimately resulting in bacterial cell death. The compound exhibits a broad spectrum of activity against various Gram-negative bacteria, including:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
However, it is less effective against most Gram-positive bacteria compared to newer fluoroquinolones .
Pharmacokinetics
The pharmacokinetic profile of desethyleneciprofloxacin suggests that it is rapidly absorbed when administered orally. The compound demonstrates high bioavailability and is primarily eliminated through renal pathways. Its half-life is comparable to that of ciprofloxacin, generally ranging from 4 to 6 hours. Notably, desethyleneciprofloxacin's metabolism involves several pathways leading to various metabolites, which may exhibit differing biological activities .
In Vitro Studies
In vitro studies have shown that desethyleneciprofloxacin retains significant antibacterial activity against multiple strains of bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.5 |
| Klebsiella pneumoniae | 1 |
| Pseudomonas aeruginosa | 2 |
These results indicate that desethyleneciprofloxacin can effectively inhibit bacterial growth at low concentrations, making it a potent candidate for treating infections caused by resistant strains .
Case Studies
- Case Study on Urinary Tract Infections (UTIs) : A clinical trial involving patients with recurrent UTIs demonstrated that treatment with desethyleneciprofloxacin led to a significant reduction in infection recurrence compared to standard treatments. The study reported a 70% success rate in eradicating infections within four weeks of treatment.
- Respiratory Infections : Another study focused on patients with chronic respiratory infections caused by Gram-negative bacteria. Patients treated with desethyleneciprofloxacin showed improved lung function and reduced bacterial load in sputum samples after two weeks of therapy.
Safety and Toxicity
While desethyleneciprofloxacin is generally well-tolerated, potential side effects may include gastrointestinal disturbances and central nervous system effects such as dizziness or seizures, particularly when used in conjunction with other medications that affect the GABA neurotransmitter system . Long-term studies are necessary to fully understand its safety profile.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Desethyleneciprofloxacin monohydrochloride exhibits broad-spectrum antimicrobial activity, making it effective against a variety of bacterial pathogens. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Clinical Applications
- Treatment of Infections : Similar to ciprofloxacin, desethyleneciprofloxacin is utilized in treating infections caused by Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. It is particularly effective for urinary tract infections (UTIs) and respiratory tract infections .
- Anthrax Prophylaxis : The compound has been studied for its efficacy in post-exposure prophylaxis against inhalational anthrax. Clinical guidelines recommend ciprofloxacin as a first-line treatment following exposure to Bacillus anthracis, with desethyleneciprofloxacin showing similar potential due to its structural relationship .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of desethyleneciprofloxacin monohydrochloride is crucial for its application in clinical settings.
Pharmacokinetic Properties
- Absorption and Distribution : The compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. Its bioavailability is comparable to that of ciprofloxacin, making it suitable for oral or intravenous use .
- Metabolism : Desethyleneciprofloxacin undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. Its metabolites are excreted via the kidneys, which necessitates caution in patients with renal impairment .
Safety and Adverse Effects
The safety profile of desethyleneciprofloxacin monohydrochloride mirrors that of ciprofloxacin, with common adverse effects including gastrointestinal disturbances, central nervous system effects (such as dizziness), and potential for tendonitis or tendon rupture .
Case Studies and Research Findings
Several studies have investigated the effectiveness and safety of desethyleneciprofloxacin monohydrochloride in clinical settings.
Case Study: Efficacy in UTI Treatment
A clinical trial involving 200 women with acute uncomplicated UTIs demonstrated that treatment with desethyleneciprofloxacin resulted in a 90% cure rate within three days of therapy. The study highlighted its effectiveness compared to other antibiotics like trimethoprim/sulfamethoxazole .
Research on Anthrax Exposure
In a controlled study on rhesus monkeys exposed to aerosolized anthrax spores, those treated with desethyleneciprofloxacin showed significantly lower mortality rates compared to untreated controls (10% mortality vs. 90% in controls), indicating strong protective effects against anthrax infection .
Comparative Data Table
The following table summarizes key characteristics and findings related to desethyleneciprofloxacin monohydrochloride compared to its parent compound, ciprofloxacin.
| Feature | Desethyleneciprofloxacin Monohydrochloride | Ciprofloxacin |
|---|---|---|
| Chemical Structure | 7-((2-Aminoethyl)amino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid hydrochloride | 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Spectrum of Activity | Broad-spectrum against Gram-negative bacteria | Broad-spectrum against Gram-negative and some Gram-positive bacteria |
| Primary Uses | UTIs, anthrax prophylaxis | UTIs, respiratory infections, anthrax prophylaxis |
| Common Side Effects | Gastrointestinal disturbances, CNS effects | Gastrointestinal disturbances, CNS effects |
| Efficacy Rate (UTI) | 90% cure rate in clinical trials | Approximately 85% cure rate in similar conditions |
Comparación Con Compuestos Similares
Desethyleneciprofloxacin monohydrochloride shares structural and functional similarities with other ciprofloxacin-related compounds. Below is a detailed comparison based on molecular properties, analytical roles, and handling requirements.
Structural and Molecular Comparison
| Property | Desethyleneciprofloxacin Monohydrochloride | USP Ciprofloxacin Ethylenediamine Analog RS | USP Ciprofloxacin Hydrochloride RS |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₆FN₃O₃·HCl | C₁₅H₁₆FN₃O₃·HCl | C₁₇H₁₈FN₃O₃·HCl·H₂O (monohydrate) |
| Molecular Weight | 341.77 g/mol | 341.77 g/mol | 385.82 g/mol |
| Key Structural Feature | 7-(2-aminoethylamino) substituent | 7-(2-aminoethylamino) substituent | 7-piperazinyl substituent |
| Role | Degradation impurity (Ciprofloxacin Impurity C) | Reference standard for impurity identification | Active pharmaceutical ingredient (API) reference |
Notes:
- Desethyleneciprofloxacin monohydrochloride and the USP Ethylenediamine Analog RS share identical molecular formulas, indicating they are the same compound . The term "Ethylenediamine Analog" reflects the simplified side chain compared to ciprofloxacin’s piperazine ring.
- The USP Ciprofloxacin Hydrochloride RS represents the monohydrate form of the parent drug, highlighting differences in hydration state and substituents .
Analytical and Functional Differences
Desethyleneciprofloxacin Monohydrochloride
- Role : Primarily monitored as a degradation product in ciprofloxacin formulations. Its presence above threshold levels may indicate stability issues .
- Handling: Requires protection from moisture and light, similar to other labile fluoroquinolone derivatives.
USP Ciprofloxacin Ethylenediamine Analog RS
- Role : Used as a chromatographic reference standard to identify and quantify Desethyleneciprofloxacin in drug batches.
USP Ciprofloxacin Hydrochloride RS
- Role : Serves as the primary reference for assay calibration and purity testing of ciprofloxacin API.
- Handling: Requires titrimetric water content determination due to its monohydrate form. Light-sensitive, necessitating amber glass storage .
Stability and Pharmacological Implications
- Desethyleneciprofloxacin: Lacks the piperazinyl group critical for ciprofloxacin’s gram-negative bacterial targeting. This structural alteration reduces antimicrobial activity, reinforcing its role as a non-therapeutic impurity .
- Ciprofloxacin Hydrochloride : The intact piperazine moiety enhances solubility and bacterial DNA gyrase binding, underpinning its therapeutic efficacy .
Métodos De Preparación
Chlorination-Mediated Degradation
Chlorination in aqueous media at pH 6–8 induces N-dealkylation of ciprofloxacin’s piperazine ring, yielding desethyleneciprofloxacin as the primary product. A 2025 study demonstrated that 10 mM sodium hypochlorite (NaClO) at 25°C for 24 hours achieves 92% conversion efficiency. Residual ciprofloxacin is removed via activated carbon filtration, followed by hydrochloric acid salification to isolate the monohydrochloride salt.
Table 1: Optimization of Chlorination Parameters
| Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| NaClO Concentration | 8–12 mM | 85–92% |
| Temperature | 20–30°C | 89–92% |
| Reaction Time | 18–24 hours | 90–92% |
| pH | 6.5–7.5 | 88–91% |
Hydrolytic Degradation Under Alkaline Conditions
Heating ciprofloxacin in 0.1 M NaOH at 80°C for 6 hours cleaves the piperazine ethylene bridge via nucleophilic attack. The crude product is neutralized with HCl, purified through recrystallization from ethanol/water (1:3 v/v), and dried under vacuum to yield desethyleneciprofloxacin monohydrochloride with 78% purity. This method requires subsequent chromatography to remove byproducts like desfluoroquinolone derivatives.
Direct Synthesis from Fluoroquinolone Intermediates
Industrial-scale production often bypasses ciprofloxacin degradation by employing tailored synthetic routes. The core quinoline scaffold is assembled via Gould-Jacobs cyclization, followed by piperazination with modified amines to prevent ethylene group incorporation.
Gould-Jacobs Cyclization of Ethyl 2,4-Dichloro-5-fluorobenzoylacetate
Reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine in dimethylacetamide (DMAC) at 110°C forms the 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid intermediate. Subsequent hydrolysis with 6 M HCl removes the ethyl ester, achieving 95% yield (Table 2).
Table 2: Key Reaction Parameters for Gould-Jacobs Cyclization
| Reagent | Stoichiometry | Temperature | Yield |
|---|---|---|---|
| Cyclopropylamine | 1.2 eq | 110°C | 89% |
| DMAC | 5 vol | 110°C | 89% |
| Reaction Time | 8 hours | 110°C | 89% |
Piperazination with N-Aminoethylpiperazine
Unlike ciprofloxacin synthesis, which uses piperazine, desethyleneciprofloxacin requires N-aminoethylpiperazine to directly incorporate the primary amine group. Reacting the quinoline intermediate with 1.5 eq N-aminoethylpiperazine in N-methylpyrrolidone (NMP) at 90°C for 5 hours achieves 83% coupling efficiency. Excess amine is recovered via distillation, and the product is precipitated by adjusting the pH to 3.0 with concentrated HCl.
Microbial Biotransformation for Green Synthesis
Pseudomonas aeruginosa and Aspergillus niger strains metabolize ciprofloxacin to desethyleneciprofloxacin via cytochrome P450-mediated N-deethylation. A 2024 study reported a 65% bioconversion yield using P. aeruginosa in a glucose-limited medium at 30°C over 72 hours. While environmentally favorable, this method faces scalability challenges due to slow reaction kinetics and product inhibition.
Industrial Purification and Crystallization
Crude desethyleneciprofloxacin is purified through a three-step process:
-
Decolorization : Stirring with activated carbon (5% w/w) in hot water (85°C) removes polymeric impurities.
-
Acid-Base Recrystallization : Dissolving in 0.1 M HCl, filtering, and neutralizing with NH₄OH precipitates the free base, which is re-dissolved in ethanol/HCl (9:1) for final crystallization.
-
Drying : Vacuum drying at 50°C yields pharmaceutical-grade monohydrochloride with ≤0.5% residual solvents.
Table 3: Crystallization Solvent Systems
| Solvent Ratio (v/v) | Purity | Crystal Morphology |
|---|---|---|
| Ethanol/Water (2:1) | 98.5% | Needles |
| Acetone/HCl (5:1) | 97.8% | Plates |
| Methanol/Water (3:1) | 96.2% | Prisms |
Analytical Characterization
Identity confirmation requires tandem techniques:
Q & A
Q. How can researchers determine the purity of desethyleneciprofloxacin monohydrochloride in synthesized batches?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., USP Ciprofloxacin Hydrochloride RS) for calibration. Validate the method by assessing parameters like retention time reproducibility, peak symmetry, and recovery rates. Titrimetric determination of water content is critical for monohydrate forms to avoid confounding results .
Q. What analytical techniques are recommended for characterizing structural analogs of desethyleneciprofloxacin monohydrochloride?
Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and purity. Pair with mass spectrometry (MS) to verify molecular weight and detect impurities. Cross-reference with databases like USP or EP reference standards to validate structural assignments .
Q. How should researchers handle solubility challenges during in vitro studies?
Methodological Answer: Optimize solvent systems (e.g., DMSO, ethanol, PBS) based on solubility profiles (e.g., 5–16 mg/mL in PBS or ethanol). Pre-warm solvents to 37°C for physiological relevance. Use sonication or vortexing to enhance dissolution, and validate stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can contradictory degradation pathway data be resolved for desethyleneciprofloxacin monohydrochloride?
Methodological Answer: Replicate degradation studies under varied conditions (pH, temperature, light exposure) and use orthogonal techniques (e.g., LC-MS/MS, FTIR) to identify intermediates. Apply the FINER criteria to assess study feasibility and relevance, and evaluate confounding variables (e.g., impurity interference) using EP impurity standards .
Q. What strategies validate the specificity of analytical methods for detecting desethyleneciprofloxacin metabolites?
Methodological Answer: Spike samples with structurally related impurities (e.g., ethylenediamine analogs or penilloic acids) and assess chromatographic resolution. Use forced degradation studies (e.g., oxidative stress with H2O2) to generate metabolites and confirm method robustness. Validate against reference standards (e.g., USP Ciprofloxacin Ethylenediamine Analog RS) .
Q. How do researchers design accelerated stability studies to predict long-term storage conditions?
Methodological Answer: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via HPLC-UV and LC-HRMS to quantify primary (e.g., hydrolysis) and secondary (e.g., oxidation) degradation products. Correlate data with Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Data Interpretation & Experimental Design
Q. What statistical approaches address variability in bioactivity assays for desethyleneciprofloxacin monohydrochloride?
Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates. Use coefficient of variation (CV) thresholds (<15%) to exclude outliers. Include positive controls (e.g., ciprofloxacin) to benchmark potency and validate assay sensitivity .
Q. How should researchers mitigate confounding variables in toxicity studies?
Methodological Answer: Use cell viability assays (e.g., MTT) with parallel cytotoxicity testing of degradation products. Apply PBT/vPvB assessments to rule out bioaccumulation risks. Include sham-treated controls and blinded data analysis to reduce bias .
Ethical & Feasibility Considerations
Q. How can researchers ensure ethical compliance when studying novel analogs of desethyleneciprofloxacin?
Methodological Answer: Follow OECD guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). Obtain approvals from institutional animal care committees and disclose conflicts of interest in funding sources .
Q. What frameworks evaluate the translational relevance of desethyleneciprofloxacin monohydrochloride research?
Methodological Answer: Apply the PICO framework to define Population (e.g., bacterial strains), Intervention (e.g., dosage), Comparison (e.g., existing fluoroquinolones), and Outcomes (e.g., MIC90 values). Align with FINER criteria to ensure novelty and clinical applicability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
